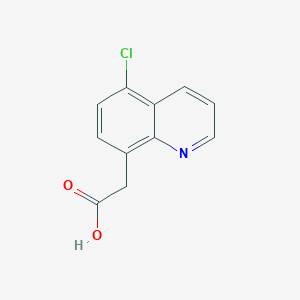

2-(5-Chloroquinolin-8-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloroquinolin-8-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-9-4-3-7(6-10(14)15)11-8(9)2-1-5-13-11/h1-5H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIRXGXUELQJCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Chloroquinolin 8 Yl Acetic Acid and Its Derivatives

Synthesis of 2-(5-Chloroquinolin-8-yloxy)acetic acid (Cloquintocet)

The synthesis of 2-(5-chloroquinolin-8-yloxy)acetic acid is typically achieved through a two-step process involving the formation of an ester precursor followed by hydrolysis.

Esterification Reactions and Methyl/Ethyl Ester Precursors

The initial step in synthesizing the target carboxylic acid involves the O-alkylation of 5-chloro-8-hydroxyquinoline (B194070) with a haloacetate ester, such as methyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). This reaction is a Williamson ether synthesis, where the phenoxide of 5-chloro-8-hydroxyquinoline acts as a nucleophile.

A common procedure involves reacting 5-chloro-8-hydroxyquinoline with a methyl or ethyl haloacetate in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or tetrahydrofuran (B95107). rsc.org The base deprotonates the hydroxyl group of the quinoline (B57606), forming a more nucleophilic quinolinoxide ion, which then displaces the halide from the haloacetate ester. The reaction mixture is typically heated under reflux to ensure completion. rsc.org For instance, Methyl 2-((5-Chloroquinolin-8-yl)oxy)acetate has been synthesized by refluxing a suspension of 5-chloro-8-hydroxyquinoline, methyl bromoacetate, and potassium carbonate in a mixture of acetone and tetrahydrofuran for 16 hours. rsc.org Similarly, the ethyl ester can be prepared by reacting 8-hydroxy quinoline with ethyl chloroacetate in dry acetone with anhydrous potassium carbonate. actapharmsci.com

Table 1: Synthesis of Ester Precursors

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | Methyl bromoacetate | K₂CO₃ | Acetone/THF | Reflux, 16h | Methyl 2-((5-Chloroquinolin-8-yl)oxy)acetate | rsc.org |

Hydrolysis and Carboxylic Acid Formation

The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid, 2-(5-chloroquinolin-8-yloxy)acetic acid. This can be accomplished through either acidic or basic hydrolysis.

In an example of acidic hydrolysis, an ester such as (S)-1-methylhexyl (5-chloroquinolin-8-yloxy)acetate is treated with aqueous hydrochloric acid and heated under reflux. google.com During this process, the alcohol formed during hydrolysis (in this case, 2-heptanol) can be distilled off to drive the reaction to completion. google.com After the reaction, the product can be isolated by adjusting the pH to precipitate the carboxylic acid.

Alternatively, base-catalyzed hydrolysis using sodium hydroxide (B78521) or potassium hydroxide is also a standard method. The reaction of the ester with an aqueous base, followed by acidification of the resulting carboxylate salt solution, yields the desired carboxylic acid.

Table 2: Hydrolysis to Carboxylic Acid

| Starting Material | Reagent | Conditions | Product | Ref |

|---|

Derivatization Strategies from 2-(5-Chloroquinolin-8-yloxy)acetic acid Precursors

The ester precursors of 2-(5-chloroquinolin-8-yloxy)acetic acid are versatile intermediates for the synthesis of various derivatives, including acetohydrazides, which can be further modified into Schiff bases and oxadiazoles.

Preparation of Acetohydrazides

Acetohydrazides are synthesized from the corresponding esters via hydrazinolysis. This reaction involves treating the methyl or ethyl ester of 2-(5-chloroquinolin-8-yloxy)acetic acid with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in an alcoholic solvent like ethanol (B145695) or methanol. actapharmsci.comnih.gov The reaction is typically carried out by refluxing the mixture for several hours. actapharmsci.com The hydrazide precipitates from the solution upon cooling and can be purified by recrystallization. This method is efficient for converting the ester group into a hydrazide functional group, which is a key building block for further derivatization. nih.gov

Table 3: Synthesis of Acetohydrazide

| Starting Material | Reagent | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Ethyl 2-(quinolin-8-yloxy)acetate | Hydrazine hydrate | Absolute Ethanol | Reflux, 15h | 2-(Quinolin-8-yloxy)acetohydrazide (B2671496) | actapharmsci.com |

Synthesis of Schiff Bases

Schiff bases, or azomethines, are formed by the condensation reaction between a primary amine (in this case, the acetohydrazide) and an aldehyde or a ketone. actapharmsci.com The 2-(quinolin-8-yloxy)acetohydrazide is reacted with various substituted aromatic aldehydes in a solvent like absolute ethanol. actapharmsci.com The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, and proceeds under reflux conditions for several hours. nih.gov The resulting Schiff bases often precipitate from the reaction mixture upon cooling and can be purified by recrystallization from a suitable solvent like ethanol. actapharmsci.com

Table 4: Synthesis of Schiff Bases

| Starting Material | Reagent | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| 2-(Quinolin-8-yloxy)acetohydrazide | Various Aromatic Aldehydes | Absolute Ethanol | Reflux, 5-6h | N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides | actapharmsci.com |

Formation of Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives can be synthesized from acetohydrazides through cyclization reactions. A common method involves the dehydrative cyclization of an N,N'-diacylhydrazine intermediate. However, a more direct approach involves treating the acetohydrazide with a cyclizing agent.

One established method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the reaction of an acyl-hydrazide with phosphorus oxychloride (POCl₃) under reflux. nih.govmdpi.com The acetohydrazide is first acylated with a suitable carboxylic acid or its derivative, and the resulting diacylhydrazine is then heated with phosphorus oxychloride, which acts as a dehydrating and cyclizing agent, to form the oxadiazole ring. mdpi.com

Table 5: Synthesis of Oxadiazole Derivatives

| Starting Material | Reagent | Conditions | Product Type | Ref |

|---|

Complexation with Metal Ions (e.g., Platinum(II), Nickel, Cobalt, Cadmium, Copper(II), Zinc(II) Complexes)

The coordination chemistry of 2-(5-chloroquinolin-8-yl)acetic acid is of significant interest due to the potential for the quinoline nitrogen and the carboxylate group to act as bidentate or bridging ligands, and the etheric oxygen to also participate in chelation. While specific studies on the complexation of this compound with all the listed metals are not extensively documented, the coordination behavior of the closely related precursor, 5-chloro-8-hydroxyquinoline (cloxyquin), provides valuable insights into the potential synthetic strategies and resulting structures. The 8-hydroxyquinoline (B1678124) moiety is a classic bidentate ligand known to form stable complexes with a wide array of metal ions. scispace.comrroij.com

Platinum(II) Complexes: The synthesis of platinum(II) complexes with 8-hydroxyquinoline derivatives has been reported, suggesting potential pathways for complexing with this compound. For instance, platinum(II) complexes with 5,7-dichloro-2-methyl-8-quinolinol have been synthesized and characterized. rsc.org These complexes exhibit a four-coordinated square planar geometry around the Pt(II) center. Another study details the synthesis of a platinum(II) complex with 8-hydroxyquinoline itself, where the deprotonated ligand coordinates to the platinum(II) atom through its nitrogen and oxygen atoms. nih.gov This suggests that this compound could similarly coordinate to Pt(II) through the quinoline nitrogen and an oxygen from the acetate (B1210297) group.

Nickel(II) Complexes: Nickel(II) complexes with derivatives of 8-hydroxyquinoline have been synthesized. For example, a pyridine (B92270) adduct of nickel 2-methyl-5-propylthio-8-hydroxyquinolinate has been prepared and its structure determined by X-ray diffraction. Studies on Ni(II) complexes with 8-hydroxyquinoline-imine ligands have also been conducted. researchgate.net Generally, 8-hydroxyquinoline and its derivatives form stable complexes with Ni(II), often resulting in octahedral or square planar geometries. scirp.org

Cobalt(II) Complexes: The synthesis of cobalt(II) complexes with 5-chloro-8-hydroxyquinoline has been described. A new cobalt(II) complex of 5-chloro-8-hydroxyquinoline was prepared and structurally characterized, revealing its interaction with DNA. researchgate.net Another study reports the synthesis and characterization of bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), which was investigated for its catalytic activity. nih.gov Furthermore, several cobalt(II) complexes with substituted 8-hydroxyquinolines have been synthesized and their cytotoxic activities evaluated. rsc.orgrsc.org These studies indicate that the 5-chloro-8-hydroxyquinoline ligand coordinates to the Co(II) ion, and similar coordination can be expected for this compound.

Cadmium(II) Complexes: The synthesis of cadmium(II) complexes with various nitrogen and oxygen-containing ligands is well-established. For instance, a cadmium(II) complex with pyridine and n-butylxanthate has been synthesized and its crystal structure determined. nih.gov Another study describes the synthesis of cadmium(II) complexes with 1,2-bis(arylimino)acenaphthene ligands. researchgate.net While direct synthesis with this compound is not detailed in the provided results, the formation of cadmium(II) complexes with 8-hydroxyquinoline derivatives suggests that the title compound would also form stable complexes with Cd(II). For example, cadmium(II) (8-hydroxyquinoline) chloride nanowires have been synthesized.

Copper(II) Complexes: Copper(II) readily forms complexes with 8-hydroxyquinoline and its derivatives. nih.gov The synthesis and characterization of copper(II) complexes with new 8-hydroxyquinoline Schiff bases have been reported, where the ligands coordinate to the copper(II) center. acs.org Mixed ligand complexes of Cu(II) with 8-hydroxyquinoline and salicylaldehyde (B1680747) have also been synthesized and shown to have a distorted octahedral geometry. scirp.org These findings suggest that this compound would effectively chelate Cu(II) ions.

Zinc(II) Complexes: Zinc(II) complexes of 5-chloro-8-hydroxyquinoline (cloxyquin) have been synthesized and shown to have enhanced antimicrobial activity compared to the ligand alone. scispace.com The synthesis of zinc(II) complexes with 8-hydroxyquinoline and 1,10-phenanthroline (B135089) ancillary ligands has also been extensively studied, with the resulting complexes showing promising anticancer activities. rsc.org Furthermore, mixed ligand Zn(II) complexes with 8-hydroxyquinoline and salicylaldehyde have been prepared and characterized. scirp.org A sonochemical method for the synthesis of highly luminescent zinc(II)-bis(8-hydroxyquinoline) complex nanorods has also been developed. acs.org

Table 1: Summary of Metal Complex Syntheses with 8-Hydroxyquinoline Derivatives

| Metal Ion | Ligand Used in Synthesis | General Synthetic Approach | Resulting Complex Type (Geometry) | Reference(s) |

|---|---|---|---|---|

| Platinum(II) | 5,7-dichloro-2-methyl-8-quinolinol | Reaction with a platinum(II) precursor | Four-coordinated square planar | rsc.org |

| Nickel(II) | 2-methyl-5-propylthio-8-hydroxyquinoline | Reaction with Ni(II) salt and pyridine | Pyridine adduct | |

| Cobalt(II) | 5-chloro-8-hydroxyquinoline | Reaction with a cobalt(II) salt | Mononuclear complex | researchgate.net |

| Cadmium(II) | 8-hydroxyquinoline | Reaction with CdCl2 | Cadmium(II) (8-hydroxyquinoline) chloride | |

| Copper(II) | 8-hydroxyquinoline Schiff bases | Reaction with CuCl2 | ML2 type complexes | acs.org |

| Zinc(II) | 5-chloro-8-hydroxyquinoline | Reaction with a zinc(II) salt | Zn(cloxyquin)2 | scispace.com |

Other Synthetic Transformations and Analogues

Beyond metal complexation, this compound can undergo various synthetic transformations at its carboxylic acid group to yield a range of derivatives. Furthermore, modifications of the quinoline ring system lead to the synthesis of various analogues.

Esterification: The carboxylic acid functional group of this compound can be readily converted to its corresponding esters. For example, the synthesis of methyl 2-((5-chloroquinolin-8-yl)oxy)acetate has been achieved through the reaction of 5-chloro-8-hydroxyquinoline with methyl bromoacetate in the presence of potassium carbonate. scirp.org A general and efficient method for the esterification of 5-chloroquinolin-8-ol using Steglich reaction conditions has also been reported, which could be adapted for the esterification of the title compound. asianpubs.org

Amide Synthesis: The formation of amides from this compound represents another important synthetic transformation. Standard peptide coupling reagents can be employed for this purpose. General protocols for amide synthesis include the use of activating agents like HATU, HOBt with a carbodiimide (B86325) (e.g., EDC or DCC), or the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine. fishersci.it These methods allow for the introduction of a wide variety of amine-containing fragments, leading to a diverse library of amide derivatives.

Synthesis of Analogues: Various synthetic strategies have been developed to produce analogues of 8-hydroxyquinoline and its derivatives. One approach involves the modification of the quinoline core. For instance, the synthesis of 2-chloro-8-hydroxy-5,7-dinitroquinoline and 8-methoxyquinoline (B1362559) analogues has been accomplished starting from 8-hydroxyquinoline. researchgate.net Another strategy involves building heterocyclic structures onto the quinoline framework. For example, 8-[(1H-benzimidazol-2-yl)methoxy]-5-chloroquinoline has been synthesized from 2-(5-chloroquinolin-8-yl)oxy]acetic acid by reaction with o-phenylenediamine. amazonaws.com Additionally, the synthesis of 5-chloroquinolin-8-yl acrylate (B77674) has been reported, demonstrating the derivatization of the 8-hydroxy group. epa.gov

Structural Elucidation and Spectroscopic Characterization of 2 5 Chloroquinolin 8 Yloxy Acetic Acid and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the vibrational modes of a molecule. The specific frequencies at which a molecule vibrates are dependent on its structure, the masses of its atoms, and the strength of its chemical bonds. This makes it a powerful tool for identifying functional groups and confirming molecular structure. scirp.org

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The analysis of 2-(5-Chloroquinolin-8-yloxy)acetic acid reveals characteristic absorption bands that correspond to its key structural components. A complete assignment of the vibrational modes has been achieved through both experimental observation and theoretical calculations, which consider the existence of multiple stable conformers of the molecule. scirp.org

Key vibrational modes observed in the IR spectrum include the stretching and deformation of the C-H groups in the quinoline (B57606) ring system, which appear in the 981-806 cm⁻¹ region. scirp.org Other significant peaks would correspond to the carboxylic acid O-H stretch, the carbonyl (C=O) stretch, the ether C-O stretch, and the C-Cl stretch, each providing definitive evidence for the compound's structure.

Table 1: Selected IR Spectral Data for 2-(5-Chloroquinolin-8-yloxy)acetic acid

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 981 - 806 | C-H group deformations |

| Characteristic regions | |

| ~3300-2500 | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1200 | C-O stretch (Ether) |

| ~750 | C-Cl stretch |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of 2-(5-Chloroquinolin-8-yloxy)acetic acid has been used alongside IR data for a comprehensive vibrational analysis. scirp.org

The investigation identified bands corresponding to the methylene (B1212753) (-CH₂) group of the acetic acid side chain. The antisymmetric and symmetric stretching modes of this group are observed in the 3006-2923 cm⁻¹ region of the Raman spectrum. scirp.org Deformations of the C-H groups on the quinoline ring are also assigned to Raman bands located between 981 and 806 cm⁻¹. scirp.org

Table 2: Selected Raman Spectral Data for 2-(5-Chloroquinolin-8-yloxy)acetic acid

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3006 - 2923 | Antisymmetric and symmetric stretching of CH₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of 2-(5-Chloroquinolin-8-yloxy)acetic acid shows distinct signals for each unique proton. scirp.org

The spectrum displays a singlet at 4.92 ppm, integrating to two protons, which is characteristic of the methylene (-O-CH₂-) protons. The aromatic protons on the quinoline ring appear as a series of doublets and a doublet of doublets between 7.08 and 8.94 ppm, with coupling constants that help assign their specific positions on the ring structure. scirp.org

Table 3: ¹H NMR Spectral Data for 2-(5-Chloroquinolin-8-yloxy)acetic acid

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 4.92 | s (singlet) | - | 2H | O-CH₂ |

| 7.08 | d (doublet) | 8.48 | 1H | H₇ |

| 7.64 | d (doublet) | 8.48 | 1H | H₆ |

| 7.70 | dd (doublet of doublets) | 4.18, 8.58 | 1H | H₃ |

| 8.47 | d (doublet) | 8.58 | 1H | H₄ |

| 8.94 | d (doublet) | 4.18 | 1H | H₂ |

Source: scirp.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-(5-Chloroquinolin-8-yloxy)acetic acid gives a distinct signal in the ¹³C NMR spectrum. Experimental chemical shifts have been compared with theoretical calculations to confirm the carbon framework of the molecule. scirp.org The spectrum would be expected to show signals for the two carbons of the acetic acid moiety (the methylene carbon and the carbonyl carbon) as well as the nine distinct carbons of the 5-chloroquinoline (B16772) ring.

Table 4: Expected ¹³C NMR Resonances for 2-(5-Chloroquinolin-8-yloxy)acetic acid

| Carbon Type | Expected Chemical Shift Range (ppm) |

|---|---|

| C=O (Carboxylic acid) | 170-180 |

| Aromatic C (attached to O, N) | 140-160 |

| Aromatic C | 110-140 |

| O-CH₂ | 60-70 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, which serves as a primary method of confirmation. The molecular formula for 2-(5-Chloroquinolin-8-yloxy)acetic acid is C₁₁H₈ClNO₃, corresponding to a molecular weight of approximately 237.63 g/mol . avantorsciences.com

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z ≈ 237. A key feature confirming the presence of a chlorine atom would be the observation of an isotopic peak at M+2 (m/z ≈ 239). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this M+2 peak would have an intensity of approximately one-third that of the molecular ion peak, providing definitive evidence for the presence of a single chlorine atom in the structure.

Advanced Structural Determination (e.g., Single Crystal X-Ray Diffraction for related derivatives)

While the single crystal structure of 2-(5-Chloroquinolin-8-yloxy)acetic acid has not been extensively reported, advanced structural elucidation has been successfully performed on several closely related derivatives using single-crystal X-ray diffraction (SCXRD). This technique provides precise three-dimensional information about the molecular geometry, conformation, and intermolecular interactions within the crystal lattice, offering invaluable insights into the structural characteristics of the 5-chloroquinolin-8-yl framework.

Analysis of ester derivatives, such as 5-chloroquinolin-8-yl acrylate (B77674) and 5-chloroquinolin-8-yl furan-2-carboxylate, reveals how substitution at the 8-oxy position influences the molecule's solid-state arrangement. For instance, the crystal structure of 5-chloroquinolin-8-yl acrylate was determined and found to crystallize in the monoclinic space group P21/c researchgate.net.

In the case of 5-chloroquinolin-8-yl furan-2-carboxylate, the central ester group is nearly planar and is twisted away from the quinoline ring system by 57.45 (5)° researchgate.net. Its crystal packing is stabilized by weak C-H···O intermolecular interactions, which form chains along the researchgate.net crystallographic direction researchgate.net.

A more complex dimeric derivative, 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), was found to crystallize in the triclinic P-1 space group researchgate.net. The structure reveals significant intermolecular forces, where two molecules associate into an inversion dimer through O—H···N and O—H···O hydrogen bonds researchgate.net. These dimers are further linked by C—H···O hydrogen bonds and C—H···π interactions, creating a two-dimensional network researchgate.net.

The crystallographic data for these related derivatives provide a foundational understanding of the steric and electronic properties conferred by the 5-chloroquinolin-8-ol moiety, which is central to the structure of 2-(5-Chloroquinolin-8-yloxy)acetic acid.

Crystallographic Data for 5-chloroquinolin-8-yl acrylate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| CCDC No. | 2394064 |

Crystallographic Data for 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₄H₁₅Cl₂N₃O₂ |

| Molecular Weight | 448.31 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8247 (8) |

| b (Å) | 9.9443 (9) |

| c (Å) | 12.1329 (11) |

| α (°) | 97.436 (7) |

| β (°) | 108.069 (7) |

| γ (°) | 102.396 (7) |

| Volume (ų) | 948.24 (15) |

| Z | 2 |

Biological Activities and Mechanistic Pathways of 2 5 Chloroquinolin 8 Yloxy Acetic Acid and Its Derivatives

Antimicrobial Efficacy

Research into the antimicrobial potential of 2-(5-chloroquinolin-8-yloxy)acetic acid and its derivatives has revealed promising activity against a range of microorganisms. The core structure, based on the 8-hydroxyquinoline (B1678124) scaffold, is a key determinant of its biological function.

Studies have demonstrated that derivatives of 2-(5-chloroquinolin-8-yloxy)acetic acid exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Derivatives of 2-(5-chloroquinolin-8-yloxy)acetic acid have shown significant inhibitory activity against Gram-positive bacteria. Specifically, ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate and 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide have been synthesized and evaluated for their impact on the growth of Staphylococcus, a Gram-positive bacterium. colab.ws The broader class of 8-hydroxyquinoline compounds, to which 2-(5-chloroquinolin-8-yloxy)acetic acid belongs, has been recognized for its potent antimicrobial effects against various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. imrpress.com The structural features of these compounds are believed to facilitate their interaction with and disruption of essential cellular processes in these bacteria.

The antibacterial spectrum of 2-(5-chloroquinolin-8-yloxy)acetic acid derivatives extends to Gram-negative bacteria. The aforementioned synthesized derivatives, ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate and 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide, were also tested against the Gram-negative bacterium Escherichia coli, with some of the synthesized compounds exhibiting significant inhibitory activity. colab.ws This demonstrates the potential for this class of compounds to address infections caused by these challenging pathogens.

Interactive Data Table: Antibacterial Activity of a Closely Related Derivative

Since specific data for 2-(5-Chloroquinolin-8-yloxy)acetic acid is not available, the following table presents qualitative findings for its ethyl ester and acetohydrazide derivatives.

| Derivative | Bacterial Strain | Activity |

| Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate | Staphylococcus (Gram-positive) | Significant inhibitory activity observed colab.ws |

| 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide | Staphylococcus (Gram-positive) | Significant inhibitory activity observed colab.ws |

| Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate | Escherichia coli (Gram-negative) | Significant inhibitory activity observed colab.ws |

| 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide | Escherichia coli (Gram-negative) | Significant inhibitory activity observed colab.ws |

The antifungal potential of the 8-hydroxyquinoline scaffold is well-documented. Derivatives have been tested against a variety of fungal pathogens, including Candida albicans and Aspergillus niger. nih.govresearchgate.net For instance, 8-hydroxyquinoline has been shown to be a very potent antimicrobial agent with activity against the diploid fungus, Candida albicans. imrpress.com The structural modifications inherent in 2-(5-chloroquinolin-8-yloxy)acetic acid are anticipated to influence its antifungal efficacy, a subject that warrants further specific investigation.

The antimicrobial action of 8-hydroxyquinoline derivatives, the parent class of 2-(5-chloroquinolin-8-yloxy)acetic acid, is often attributed to their ability to chelate metal ions. nih.gov This chelation can disrupt essential microbial processes in several ways. One proposed mechanism is the deprivation of essential metal ions, such as iron, from the microbes. nih.gov

Furthermore, the metal complexes formed by these compounds may themselves be the active antibacterial agents. nih.gov It has been suggested that these complexes can interfere with nucleic acid and protein synthesis. For example, some bihalogenated 8-hydroxyquinolines have been found to inhibit RNA synthesis through the chelation of manganese, magnesium, and zinc ions. nih.gov This interference with fundamental cellular machinery ultimately leads to the inhibition of microbial growth and proliferation.

Antibacterial Activity

Antitumor/Anticancer Potency

In Vitro Growth Inhibition Against Cancer Cell Lines

There is a lack of specific data in the scientific literature regarding the in vitro growth inhibitory effects of 2-(5-chloroquinolin-8-yloxy)acetic acid against cancer cell lines. Consequently, no data table of IC50 values can be presented. Research on other derivatives of 8-hydroxyquinoline has shown activity against various cell lines, but these findings are not directly applicable to the specified compound. nih.gov

Inhibition of Key Enzymes and Pathways in Cell Proliferation

Detailed investigations into the specific molecular mechanisms of 2-(5-chloroquinolin-8-yloxy)acetic acid, including its potential to inhibit key enzymes and pathways involved in cell proliferation, have not been reported in the available research. The mechanisms for other 8-hydroxyquinoline compounds can involve the inhibition of metalloproteins or the generation of reactive oxygen species, but this has not been demonstrated for 2-(5-chloroquinolin-8-yloxy)acetic acid. mdpi.com

Suppression of Tumor Growth in Research Models

There are no published in vivo studies or reports from research models that demonstrate the suppression of tumor growth by 2-(5-chloroquinolin-8-yloxy)acetic acid.

Cardioprotective Effects (in vitro studies)

Dedicated in vitro studies examining the potential cardioprotective effects of 2-(5-chloroquinolin-8-yloxy)acetic acid have not been identified in the scientific literature.

Plant Biology Applications

Auxin Analog Activity

The primary documented biological activity of 2-(5-chloroquinolin-8-yloxy)acetic acid is in the field of plant biology, where it functions as an active form of the herbicide safener, cloquintocet-mexyl. usda.govplos.orgresearchgate.net Herbicide safeners are chemical agents used in agriculture to protect cereal crops from injury by herbicides. researchgate.netepa.gov

Cloquintocet-mexyl, the 1-methylhexyl ester of 2-(5-chloroquinolin-8-yloxy)acetic acid, is applied with synthetic auxin herbicides to prevent damage to crops like wheat. usda.govresearchgate.net Within the plant, the ester is metabolized into its active form, the parent 2-(5-chloroquinolin-8-yloxy)acetic acid. This active molecule is responsible for the safening effect.

The mechanism of action involves the induction of genes that encode for detoxification enzymes. usda.govplos.org Specifically, it upregulates the expression of proteins associated with herbicide or xenobiotic metabolism, such as cytochrome P450s (CYPs) and glutathione (B108866) S-transferases (GSTs). plos.orgnih.gov For instance, in wheat treated with cloquintocet-mexyl, there is a significant induction of CYP81A subfamily genes, which are known to be involved in the detoxification of synthetic auxins. usda.govplos.org By enhancing the plant's ability to metabolize and break down the herbicide, 2-(5-chloroquinolin-8-yloxy)acetic acid allows the crop to tolerate herbicide concentrations that would otherwise be phytotoxic. This targeted gene induction suggests that the compound acts as a signaling molecule that modulates the plant's defense and metabolic pathways, a role analogous to natural plant hormones like auxins. plos.org

| Application | Mechanism of Action | Context of Use |

| Herbicide Safener | Induces expression of detoxification enzymes (e.g., Cytochrome P450s, GSTs). usda.govplos.org | Used as its ester, cloquintocet-mexyl, to protect cereal crops from synthetic auxin herbicide injury. researchgate.netepa.gov |

| Plant Growth Regulation | Functions as a signaling molecule to modulate plant defense and metabolic pathways. plos.org | Mimics or influences auxin-related pathways to enhance herbicide metabolism. usda.govplos.org |

Rhizogenesis Stimulation and Root Development Enhancement

Extensive literature searches did not yield specific studies or detailed research findings on the rhizogenesis stimulation or root development enhancement properties of 2-(5-Chloroquinolin-8-yloxy)acetic acid. However, research into structurally related quinoline (B57606) compounds indicates that derivatives of quinoline linked to acetic acid can exhibit significant auxin-like activity, promoting root formation in various plant species. These findings provide a relevant context for the potential, though currently unconfirmed, biological activity of 2-(5-Chloroquinolin-8-yloxy)acetic acid in plant development.

One notable area of research has focused on derivatives of 2-((quinolin-4-yl)thio)acetic acid, which are structural analogs of the compound of interest. These studies have demonstrated a pronounced capacity to stimulate rhizogenesis in plant clones, offering valuable insights into the structure-activity relationships of quinoline-based plant growth regulators.

In a study investigating the influence of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives on the rooting of Paulownia explants in vitro, several compounds showed a high stimulating effect on root formation. medicine.dp.uaresearchgate.net The research highlighted that the sodium salt of 2-((quinolin-4-yl)thio)acetic acid was the most potent stimulator of rhizogenesis among the tested compounds when compared to the corresponding acid form. medicine.dp.uaresearchgate.net This increased activity of the salt form is attributed to its higher bioavailability. medicine.dp.uaresearchgate.net

The study also explored the impact of substitutions on the quinoline ring. The presence of alkoxy groups at the 6th position or a methyl group at the 2nd position of the quinoline ring was found to reduce the rhizogenic activity of the compounds. medicine.dp.uaresearchgate.net Conversely, the unsubstituted derivatives, particularly the sodium salts, were identified as the most effective agents for promoting root development in the Paulownia clones. medicine.dp.uaresearchgate.net These findings underscore the importance of the specific chemical structure in determining the biological efficacy of these potential plant growth stimulants.

The table below summarizes the qualitative findings on the rhizogenic activity of these related quinoline derivatives.

Rhizogenic Activity of 2-((6-R-quinolin-4-yl)thio)acetic Acid Derivatives on Paulownia Clones

| Compound Feature | Effect on Rhizogenesis Stimulation | Reference |

|---|---|---|

| Unsubstituted Quinoline Ring (Acid Form) | Stimulating Effect | medicine.dp.uaresearchgate.net |

| Sodium Salt of Unsubstituted Compound | Highest Stimulating Effect | medicine.dp.uaresearchgate.net |

| Alkoxy Group at 6th Position | Reduced Activity | medicine.dp.uaresearchgate.net |

| Methyl Group at 2nd Position | Reduced Activity | medicine.dp.uaresearchgate.net |

While these results pertain to thioacetic acid derivatives of quinoline at the 4-position, they establish a proof of principle that the quinoline acetic acid scaffold can be a potent promoter of rhizogenesis. Further research is necessary to determine if 2-(5-Chloroquinolin-8-yloxy)acetic acid, with its chloro-substituted quinoline ring and oxyacetic acid moiety at the 8-position, exhibits similar or enhanced root development properties. The primary form in which the core compound, 2-(5-Chloroquinolin-8-yloxy)acetic acid, is known is as a component of the herbicide safener Cloquintocet-mexyl, where it is esterified. nih.govherts.ac.uk Herbicide safeners act to protect crops from herbicide injury, often by enhancing the plant's metabolic detoxification pathways, a mechanism that is distinct from direct growth promotion but still involves interaction with the plant's biochemical systems.

Structure Activity Relationship Sar Studies and Molecular Design of 2 5 Chloroquinolin 8 Yloxy Acetic Acid and Its Derivatives

Influence of Halogen Substituents on Chemical and Biological Properties

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and biological properties. In the context of quinoline (B57606) derivatives, the presence, type, and position of halogen substituents can significantly impact lipophilicity, metabolic stability, and target binding affinity. biointerfaceresearch.comrsc.org

The chlorine atom at the C5 position of the quinoline ring in 2-(5-chloroquinolin-8-yloxy)acetic acid and its derivatives is a key structural feature. Halogen-containing quinoid compounds have been noted for a range of biological effects, including potential anticancer and pesticidal activities. biointerfaceresearch.com The substitution pattern of halogens can profoundly influence the chemical shifts in NMR spectra, indicating an alteration in the electronic environment of the molecule. acs.org Furthermore, non-covalent interactions involving halogen atoms, such as halogen bonds, can play a crucial role in the crystalline structure of these compounds, which can influence their solubility and bioavailability. mdpi.com

Studies on various halogenated 8-hydroxyquinoline (B1678124) derivatives have demonstrated that their antimicrobial action is linked to their chelating abilities. nih.gov The presence of a halogen can affect this chelation process, potentially by altering the electron density of the quinoline ring system. For instance, in a series of halogenated 8-hydroxyquinolines tested against Mycobacterium tuberculosis, 5-chloroquinolin-8-ol (cloxyquin) showed potent activity, suggesting the chloro-substituent is favorable for antitubercular effects. nih.gov The antimicrobial mechanism of such compounds is thought to involve the chelation of essential metal ions like iron, thereby depriving microbes of necessary nutrients. nih.gov The nature of the halogen can also create a selectivity in action; for example, increasing the atomic mass of a halogen substituent has been shown in some molecular systems to improve biological activity and selectivity against certain bacterial strains. rsc.org

| Compound | Substituents | MIC against M. tuberculosis H37Ra (μg/ml) |

|---|---|---|

| 8-Hydroxyquinoline | None | 0.125 |

| Cloxyquin (5-Chloroquinolin-8-ol) | 5-Chloro | 0.125 |

| Clioquinol | 5-Chloro, 7-Iodo | 6.25 |

| Chlorquinaldol | 5,7-Dichloro, 2-Methyl | 0.38 |

| Broxyquinoline | 5,7-Dibromo | 6.25 |

Comparative Analysis of Parent Compound, Esters, Hydrazides, Schiff Bases, and Oxadiazoles on Biological Efficacy

The derivatization of the carboxylic acid group of 2-(5-chloroquinolin-8-yloxy)acetic acid into esters, hydrazides, and subsequently into more complex heterocyclic structures like Schiff bases and 1,3,4-oxadiazoles, is a common strategy to explore new chemical space and enhance biological activity. Each functional group modification alters the molecule's steric, electronic, and hydrogen-bonding properties, which in turn affects its interaction with biological targets.

The synthesis pathway typically begins with the esterification of the parent acid to produce compounds like Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate. jocpr.comresearchgate.net This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide. jocpr.comresearchgate.net This hydrazide serves as a versatile precursor for synthesizing a variety of derivatives.

Condensation of the acetohydrazide with different aromatic aldehydes yields a series of N'-(substituted benzylidene)-2-(5-chloro-8-yloxy) acetohydrazides, commonly known as Schiff bases. jocpr.comresearchgate.net Alternatively, cyclization of the acetohydrazide with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride leads to the formation of 2,5-disubstituted-1,3,4-oxadiazole derivatives. jocpr.comresearchgate.net

| Compound Class | General Structure | Key Synthetic Step | Reported Biological Activity |

|---|---|---|---|

| Parent Acid | 5-Cl-Quinoline-O-CH₂COOH | - | Starting Material |

| Ester | 5-Cl-Quinoline-O-CH₂COOEt | Esterification with Ethanol (B145695) | Intermediate |

| Hydrazide | 5-Cl-Quinoline-O-CH₂CONHNH₂ | Reaction of Ester with Hydrazine Hydrate | Key Intermediate, Antimicrobial |

| Schiff Base | 5-Cl-Quinoline-O-CH₂CONH-N=CH-Ar | Condensation of Hydrazide with Aldehydes | Antimicrobial |

| 1,3,4-Oxadiazole | 5-Cl-Quinoline-O-CH₂-(C₂N₂O)-Ar | Cyclization of Hydrazide with Carboxylic Acids | Antimicrobial |

Effect of Metal Complexation on Biological Efficacy

The 8-hydroxyquinoline scaffold and its derivatives are potent chelating agents for various metal ions. The formation of metal complexes can significantly enhance the biological activity of the parent ligand, a principle often explained by Tweedy's chelation theory. acs.orgresearchgate.net Upon complexation, the polarity of the metal ion is reduced, which increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the compound's penetration through the lipid membranes of microorganisms, thereby increasing its bioavailability and efficacy. acs.org

Derivatives of 2-(5-chloroquinolin-8-yloxy)acetic acid, such as the acetohydrazide, have been used as ligands to synthesize complexes with various transition metals, including cobalt, cadmium, and platinum. researchgate.netresearchgate.net These metal complexes often exhibit enhanced biological profiles compared to the free ligands. For example, studies on metal complexes of quinoline-derived Schiff bases have shown increased antibacterial, antifungal, and anticancer activities. acs.org The choice of the metal ion is critical, as different metals can lead to complexes with varying geometries, stability, and biological targets. Copper(II) complexes, for instance, are frequently studied and have shown potent cytotoxic and antimicrobial effects. acs.org Similarly, ruthenium complexes of quinoline derivatives have demonstrated promising antineoplastic action. nih.gov

The mechanism of action for these metallodrugs can be multifaceted. Besides improved cellular uptake, the coordinated metal ion can participate in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress and cell death. nih.gov The complex can also bind to biological macromolecules like DNA and proteins with higher affinity and specificity than the ligand alone, disrupting essential cellular processes. semanticscholar.org Research has shown that altering the ligand structure or the metal ion can significantly modulate the biological activity of the resulting complex, underscoring the importance of the ligand-metal combination in designing effective therapeutic agents. acs.orgnih.gov

| Ligand Type | Metal Ion(s) | Observed Effect on Biological Efficacy | Reference |

|---|---|---|---|

| Quinoline-derived Schiff bases | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Enhanced antimicrobial, antioxidant, and cytotoxic activities. | acs.org |

| 5-chloro-8-hydroxyquinoline (B194070) | Zn(II), Al(III), Cu(II), Ru(II) | Ru(II) complex showed the best antimicrobial inhibition. | nih.gov |

| N-quinolin-8-yl sulfonamides | Cu(II) | Copper complexation significantly enhanced leishmanicidal effect compared to the parent quinoline. | nih.gov |

| 2-((5-Chloroquinolin-8-yl)oxy) acetohydrazide | Co, Cd, Pt(II) | Complexes prepared for biological evaluation. | researchgate.netresearchgate.net |

Correlation of Computational Parameters with Biological Outcomes

In modern drug design, computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are indispensable tools for predicting and rationalizing the biological activity of novel compounds. risksafety.runih.gov These in silico techniques provide insights into ligand-receptor interactions at a molecular level, helping to guide the synthesis of more potent and selective molecules.

For derivatives of 2-(5-chloroquinolin-8-yloxy)acetic acid, molecular docking studies have been employed to predict their binding affinities to the active sites of specific biological targets, such as microbial enzymes or cancer-related proteins. researchgate.netacs.org For example, docking results for copper complexes of an imine quinoline ligand showed strong binding affinities to the active sites of S. aureus, E. coli, and the estrogen receptor alpha, which correlated well with their observed high biological activity. acs.org Such studies can elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination) that stabilize the ligand-receptor complex and are responsible for the biological effect.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is based on the principle that the activity of a molecule is a function of its physicochemical properties, which can be described by various molecular descriptors (e.g., lipophilicity (logP), electronic parameters, steric properties). nih.gov By analyzing a series of related compounds, a predictive model can be built to estimate the activity of unsynthesized analogues.

The correlation between computational parameters and biological outcomes allows for a more rational approach to molecular design. It helps in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. risksafety.ru For quinoline derivatives, these computational approaches can help explain the observed SAR, such as the influence of different substituents on antimicrobial or anticancer potency, and guide the optimization of lead compounds for improved efficacy. semanticscholar.orgresearchgate.net

Research Applications and Future Directions for 2 5 Chloroquinolin 8 Yl Acetic Acid Derivatives

Role as a Synthetic Building Block for Novel Quinoline (B57606) Derivatives

The true value of 2-(5-chloroquinolin-8-yl)acetic acid lies in its potential as a versatile synthetic intermediate. The carboxylic acid group at the 8-position provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex and diverse quinoline derivatives. This functional group can readily undergo standard organic reactions to yield a variety of new chemical entities.

Key synthetic transformations include:

Esterification: Reaction with various alcohols can produce a library of esters, modifying the molecule's lipophilicity and pharmacokinetic properties.

Amidation: Coupling with primary or secondary amines leads to the formation of amides, a common functional group in many biologically active compounds. This allows for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR).

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which can then be used in further functionalization reactions, such as ether synthesis.

Cross-Coupling Reactions: The chloro-substituent at the 5-position can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups to further diversify the core scaffold.

The combination of these reactions allows for the systematic modification of the parent compound, making it an ideal starting point for creating libraries of novel quinoline derivatives for screening in drug discovery and materials science applications.

| Derivative Class | Reaction Type | Potential R-Group Introduced | Application Area |

|---|---|---|---|

| Esters | Esterification | Alkyl, Aryl, Heteroaryl | Prodrugs, Functional Materials |

| Amides | Amidation | Substituted Amines, Amino Acids | Medicinal Chemistry, Polymers |

| Alcohols | Reduction | -CH₂CH₂OH | Further Synthetic Elaboration |

| Bi-aryl Quinolines | Suzuki Coupling | Aryl, Heteroaryl | Medicinal Chemistry, OLEDs |

Potential as Precursors for Functionalized Materials

Derivatives of the closely related 8-hydroxyquinoline (B1678124) are renowned for their applications in materials science, particularly as organic light-emitting diodes (OLEDs) and fluorescent chemosensors. rroij.com This is largely due to their ability to form stable, luminescent complexes with metal ions. rroij.com While this compound lacks the hydroxyl group for direct metal chelation in the same manner, its derivatives hold significant promise as precursors for new functional materials.

The carboxylic acid moiety can be leveraged to incorporate the quinoline unit into larger systems. For instance, it can be converted into an amide or ester to serve as a monomer for polymerization. The resulting polymers would feature the rigid, planar quinoline scaffold in their side chains, potentially imparting unique thermal, optical, or electronic properties. Furthermore, the quinoline ring system is known for its electron-transporting capabilities, suggesting that materials derived from this compound could find applications in organic electronics. The chloro-substituent also offers a site for tuning the electronic properties of the molecule through further reactions, which is a key aspect in the design of materials for electronic applications.

Methodological Advancements in Quinoline Chemistry

The synthesis of quinoline derivatives has evolved significantly from classical methods like the Skraup and Friedländer syntheses. Modern organic chemistry has introduced more efficient, environmentally friendly, and versatile methodologies that can be applied to the synthesis and modification of compounds like this compound. nih.gov

Recent advancements include:

Green Chemistry Approaches: The use of eco-friendly solvents like water and acetic acid, often in combination with microwave or ultrasound irradiation, provides rapid and high-yield pathways to quinoline derivatives. nih.govtandfonline.comresearchgate.net These methods reduce the reliance on hazardous organic solvents and can simplify product purification.

Transition-Metal Catalysis: Catalysts based on rhodium, cobalt, copper, and palladium have enabled novel C-H activation and annulation strategies for building the quinoline core with high efficiency and regioselectivity. mdpi.com

Photoredox Catalysis: Visible-light-induced reactions offer mild and sustainable alternatives for constructing and functionalizing the quinoline ring system. mdpi.com

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form complex products in a single step are highly atom-economical and efficient for generating libraries of diverse quinoline structures. tandfonline.com

These modern techniques not only provide improved routes to the this compound scaffold itself but also offer sophisticated tools for its subsequent derivatization, accelerating the development of new compounds.

| Methodology | Key Features | Relevance to Quinoline Chemistry |

|---|---|---|

| Ultrasound-Assisted Synthesis | Operational simplicity, high yields, environmentally friendly. nih.gov | Accelerates reaction rates and improves efficiency. nih.gov |

| Transition-Metal Catalyzed C-H Activation | High efficiency, broad substrate tolerance. mdpi.com | Allows for direct functionalization of the quinoline core. mdpi.com |

| Photoredox Catalysis | Uses visible light, mild reaction conditions. mdpi.com | Enables novel bond formations and cyclization reactions. mdpi.com |

| Multicomponent Reactions | Atom economy, procedural simplicity, high diversity. tandfonline.com | Rapid generation of complex quinoline libraries. tandfonline.com |

Prospects for Rational Drug Design and Development of New Chemical Entities

The quinoline scaffold is a privileged platform in drug design, forming the core of numerous approved therapeutic agents. researchgate.net Halogenated quinolines, in particular, have demonstrated potent biological activities, including antibacterial, antifungal, and anticancer effects. nih.govnih.gov The this compound structure is an excellent starting point for rational drug design, a process that involves the iterative design and synthesis of compounds to optimize their interaction with a specific biological target. nih.govmdpi.com

The key structural features of this scaffold contribute to its drug-like potential:

The quinoline ring can participate in π-π stacking and hydrophobic interactions within protein binding sites.

The chloro group can enhance binding affinity through halogen bonding and can improve metabolic stability and cell permeability.

The acetic acid side chain provides a point for modification to fine-tune solubility, introduce hydrogen bonding groups, and attach linkers to other pharmacophores, creating hybrid molecules with dual activities. researchgate.net

By applying a scaffold-based drug design approach, derivatives of this compound can be systematically synthesized and evaluated to develop new chemical entities targeting a range of diseases. nih.gov For example, the well-documented anticancer and antiviral activities of other 8-hydroxyquinoline derivatives suggest that this scaffold is a promising starting point for developing novel therapeutics in these areas. nih.govnih.gov

| Related Quinoline Derivative Class | Documented Biological Activity | Potential Therapeutic Area |

|---|---|---|

| Halogenated Quinolines | Antibacterial, Biofilm Eradication nih.gov | Infectious Diseases |

| 8-Hydroxyquinoline Derivatives | Anticancer, Antiviral, Neuroprotective nih.govnih.gov | Oncology, Virology, Neurology |

| Quinoline Carboxylic Acids | Inhibition of Mycobacterium tuberculosis enzymes scispace.com | Tuberculosis |

| Bisquinolines | Antimalarial, Antileishmanial nih.govresearchgate.net | Parasitic Diseases |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(5-Chloroquinolin-8-yl)acetic acid, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis involves two critical steps:

Esterification : Reacting 5-chloro-8-hydroxyquinoline with methyl bromoacetate in acetone under reflux (3 hours) using K₂CO₃ as a base. Optimizing stoichiometry (e.g., 20 mmol substrate, 24 mmol methyl bromoacetate) and purification via isopropyl ether crystallization yields 71% of the methyl ester intermediate .

Hydrolysis : The ester is hydrolyzed using LiOH·H₂O in a THF/MeOH/H₂O (1:1:1) solvent system under reflux (1 hour). Acidification to pH 3 with NH₄Cl precipitates the final product with 91% yield. Key optimizations include solvent ratios and reaction temperature control .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

- Methodology :

- ¹H/¹³C NMR : To verify quinoline ring protons (δ 8.5–9.0 ppm for aromatic protons) and the acetic acid moiety (δ 3.8–4.2 ppm for CH₂ and δ 12–13 ppm for COOH).

- FT-IR : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and O-H (carboxylic acid) absorption (~2500–3000 cm⁻¹).

- Melting Point Analysis : Consistent with literature values (219.5–221°C for the acid) to assess purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H312/H332 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- Storage : Seal in dry, room-temperature conditions to avoid decomposition. Avoid oxidizers to prevent toxic gas emissions (e.g., CO, NOₓ) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data for this compound?

- Methodology :

- Computational Modeling : Compare experimental NMR/IR data with simulations from software like Gaussian or ACD/Labs. Adjust for solvent effects and tautomeric equilibria.

- Isotopic Labeling : Use deuterated solvents to resolve overlapping peaks in NMR.

- Reproducibility Checks : Repeat synthesis to rule out side reactions (e.g., incomplete hydrolysis) or impurities .

Q. What methodologies are recommended for determining the purity of this compound, and how can potential impurities be characterized?

- Methodology :

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to identify trace impurities (e.g., unreacted ester or LiOH byproducts).

- Thermogravimetric Analysis (TGA) : Monitor decomposition patterns (e.g., melting point depression) to detect hygroscopicity or solvent retention.

- Elemental Analysis : Verify C/H/N/Cl ratios against theoretical values (C₁₁H₈ClNO₃) .

Q. In crystallographic studies of this compound derivatives, how does the choice of refinement software impact structural accuracy?

- Methodology :

- Software Comparison : Use SHELXL ( ) for high-resolution small-molecule refinement due to its robust handling of anisotropic displacement parameters. For twinned macromolecular crystals, SHELXPRO may offer better convergence.

- Validation Metrics : Cross-validate results with programs like PLATON or OLEX2 to check for R-factor discrepancies, electron density maps, and hydrogen-bonding networks.

- Data Resolution : Prioritize synchrotron-derived data (<1.0 Å) for accurate charge density analysis, especially for polarizable groups like the carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.